Benastatin A
Overview
Description
Benastatin A is a polyketide natural product derived from the bacterium Streptomyces species. It is known for its diverse biological activities, including its role as an inhibitor of glutathione S-transferase, an enzyme involved in detoxification processes . The compound has a unique structure characterized by a benzo[a]naphthacene skeleton with multiple hydroxyl groups and a pentyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benastatin A is primarily obtained through fermentation of the Streptomyces species MI384-DF12. The biosynthesis involves the condensation of two methionine units and fourteen acetate units . The fermentation process typically includes culturing the bacterium in a nutrient-rich medium, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is cultured in bioreactors with controlled conditions to optimize yield. The fermentation broth is then subjected to extraction and purification steps, including high-performance liquid chromatography, to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Benastatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its multiple hydroxyl groups and the benzo[a]naphthacene skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups in this compound to hydroxyl groups.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benastatin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyketide biosynthesis and enzyme inhibition.
Biology: Investigated for its role in inhibiting glutathione S-transferase, which is crucial in cellular detoxification.
Mechanism of Action
Benastatin A exerts its effects primarily by inhibiting glutathione S-transferase. This enzyme plays a key role in detoxifying harmful compounds by conjugating them with glutathione. By inhibiting this enzyme, this compound disrupts the detoxification process, leading to the accumulation of toxic compounds within cells . This mechanism is particularly effective in inducing apoptosis in cancer cells, making this compound a potential anticancer agent .
Comparison with Similar Compounds
Benastatin B: Structurally similar to Benastatin A, with slight variations in the hydroxylation pattern.
Benastatin C and D: These are decarboxylated derivatives of this compound and B, respectively.
Benastatin K: A chlorinated derivative of this compound, isolated from a different Streptomyces species.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and the presence of a pentyl side chain. These structural features contribute to its potent biological activities, particularly its ability to inhibit glutathione S-transferase and induce apoptosis in cancer cells .
Biological Activity
Benastatin A is a naturally occurring compound derived from the actinobacterium Streptomyces sp. MI384-DF12. This compound has garnered attention due to its diverse biological activities, particularly its inhibitory effects on various enzymes and microorganisms. This article reviews the biological activity of this compound, detailing its mechanisms, efficacy against pathogens, and potential therapeutic applications.
This compound belongs to a class of compounds known as anthrabenzoxocinones. Its chemical structure allows it to interact with biological targets effectively, primarily through enzyme inhibition. The compound has demonstrated significant inhibitory activity against glutathione S-transferases (GSTs), which are crucial for detoxifying harmful compounds in cells.
Biological Activities
- Inhibition of Glutathione S-transferase (GST)
- Antimicrobial Activity
- Immunomodulatory Effects
Table 1: Summary of Biological Activities of this compound
Biological Activity | Target/Effect | Reference |
---|---|---|
GST Inhibition | Human pi class GST | |
Antimicrobial | Micrococcus luteus | |
Immunomodulation | Murine lymphocyte blastogenesis |
Detailed Research Findings
A study published in 2024 highlighted the biosynthetic pathway of this compound, indicating that its production involves complex enzymatic processes within Streptomyces species. The research utilized isotopic labeling techniques to trace the biosynthesis, confirming the polyketide origin of this compound .
Another significant finding comes from a comparative analysis of benastatins, where this compound was found to be less potent than its derivatives but still exhibited notable biological activity across different assays .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : The inhibition of GST pi suggests that this compound could enhance the efficacy of existing chemotherapeutic agents by preventing drug resistance mechanisms.
- Antibiotic Development : Its antimicrobial properties indicate potential use as a lead compound for developing new antibiotics, especially against resistant bacterial strains.
- Immunotherapy : The compound's ability to stimulate immune cell proliferation could be explored further for applications in vaccine development or immunomodulation therapies.
Properties
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKHTANQJZVPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160848 | |
Record name | Benastatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138968-85-1 | |
Record name | Benastatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benastatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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